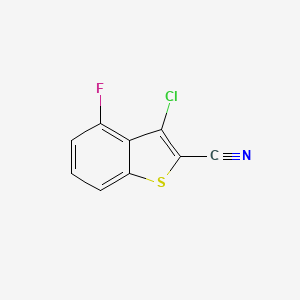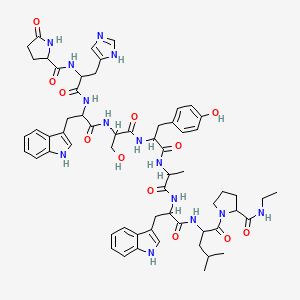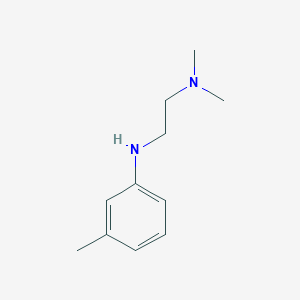![molecular formula C20H20F6N2O2S B12121112 1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B12121112.png)
1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a piperazine ring substituted with a 3,5-bis(trifluoromethyl)benzenesulfonyl group and a 2,3-dimethylphenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine typically involves multiple steps:
Formation of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride: This intermediate is synthesized by reacting 3,5-bis(trifluoromethyl)benzenesulfonic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The 3,5-bis(trifluoromethyl)benzenesulfonyl chloride is then reacted with 4-(2,3-dimethylphenyl)piperazine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl chloride group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine or pyridine as bases in aprotic solvents like dichloromethane.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl groups.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with protein targets, potentially inhibiting their function. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-(2,3-Dimethylphenyl)piperazine: Another precursor used in the synthesis.
N-(3,5-Bis(trifluoromethyl)phenyl)piperazine: A structurally similar compound with different substituents.
Uniqueness
1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine is unique due to the combination of its trifluoromethyl and sulfonyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H20F6N2O2S |
|---|---|
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-4-(2,3-dimethylphenyl)piperazine |
InChI |
InChI=1S/C20H20F6N2O2S/c1-13-4-3-5-18(14(13)2)27-6-8-28(9-7-27)31(29,30)17-11-15(19(21,22)23)10-16(12-17)20(24,25)26/h3-5,10-12H,6-9H2,1-2H3 |
Clave InChI |
HNPRMBKLNXUVTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(benzylamino)-4-(furan-2-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121044.png)

![1H-Perimidine, 2-[1-(2-furanylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,3-dihydro-](/img/structure/B12121082.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12121089.png)




![3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12121105.png)


